molecular formula C14H24BrNO B1677628 Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide CAS No. 64656-40-2

Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide

Cat. No. B1677628
CAS RN: 64656-40-2
M. Wt: 302.25 g/mol
InChI Key: KUEBTNOIRGMQAG-UHFFFAOYSA-N
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Description

3-[2-(Diproplyamino)ethyl]phenol hydrobromide is a chemical compound with the molecular formula C14H24BrNO. It is known for its role as a dopamine receptor agonist, which means it can mimic the action of dopamine by binding to dopamine receptors in the brain . This compound has applications in various fields, including medicinal chemistry and neuroscience research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Diproplyamino)ethyl]phenol hydrobromide typically involves the reaction of 3-(2-bromoethyl)phenol with dipropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diproplyamino)ethyl]phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Diproplyamino)ethyl]phenol hydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on dopamine receptors and its potential role in modulating neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding mimics the action of dopamine, leading to the activation of downstream signaling pathways. The activation of these pathways can result in various physiological and behavioral effects, such as increased motor activity and improved cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Diproplyamino)ethyl]phenol hydrobromide is unique due to its specific structure, which allows it to selectively bind to dopamine receptors. This selectivity makes it a valuable tool in neuroscience research for studying the role of dopamine in various physiological processes .

properties

IUPAC Name

3-[2-(dipropylamino)ethyl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.BrH/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(16)12-13;/h5-7,12,16H,3-4,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEBTNOIRGMQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CC(=CC=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214920
Record name Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64656-40-2
Record name Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064656402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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